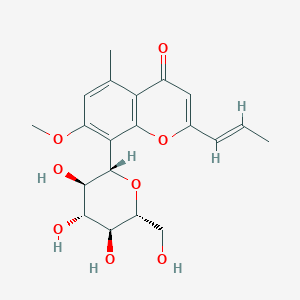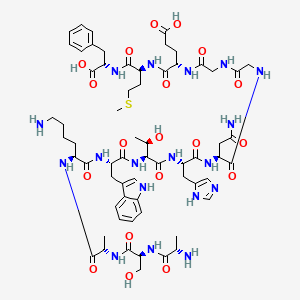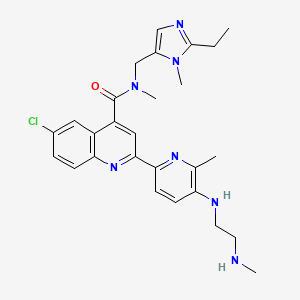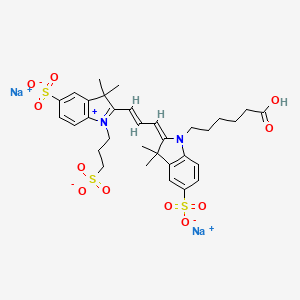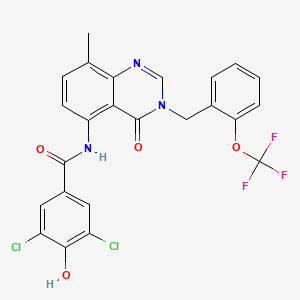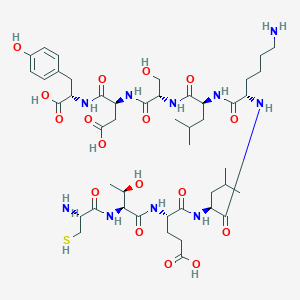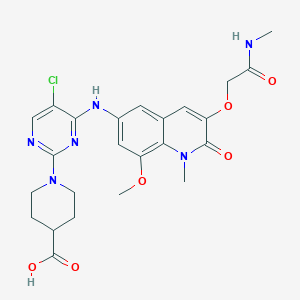
BCL6 ligand-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
BCL6 ligand-1 is a small molecule that interacts with the B-cell lymphoma 6 protein (BCL6). BCL6 is a transcriptional repressor that plays a crucial role in the formation and maintenance of germinal centers in B-cells. It is highly expressed in germinal center B-cells and is involved in the regulation of genes related to cell cycle control, cell death, and differentiation. This compound has been studied for its potential to inhibit the protein-protein interactions of BCL6, making it a promising candidate for therapeutic applications in lymphoid malignancies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of BCL6 ligand-1 involves several steps, including the preparation of key intermediates and the final coupling reactions. One common synthetic route includes the use of benzimidazolone as a core structure, which is then modified through various chemical reactions to introduce functional groups that enhance its binding affinity to BCL6 .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis platforms and purification techniques such as chromatography to isolate the desired product .
化学反応の分析
Types of Reactions: BCL6 ligand-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may result in the formation of hydroxyl or carbonyl groups, while substitution reactions may introduce halogens or other functional groups .
科学的研究の応用
BCL6 ligand-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the interactions between BCL6 and its corepressors.
Biology: Investigated for its role in modulating gene expression in germinal center B-cells.
Medicine: Explored as a potential therapeutic agent for the treatment of B-cell lymphomas and other lymphoid malignancies.
Industry: Utilized in drug discovery and development programs to identify new inhibitors of BCL6
作用機序
BCL6 ligand-1 exerts its effects by binding to the BTB domain of BCL6, thereby inhibiting its interaction with corepressors such as NCOR, SMRT, and BCOR. This inhibition leads to the derepression of genes that are normally repressed by BCL6, resulting in the induction of cell cycle arrest and apoptosis in BCL6-dependent cancer cells. The molecular targets and pathways involved include the recruitment of E3 ligases that facilitate the degradation of BCL6 .
類似化合物との比較
BI-3802: A molecular glue that induces the polymerization and degradation of BCL6.
BI-3812: An inhibitor that disrupts the BCL6-corepressor interaction without inducing degradation
Uniqueness: BCL6 ligand-1 is unique in its ability to selectively inhibit the protein-protein interactions of BCL6, making it a valuable tool for studying the biological functions of BCL6 and developing targeted therapies for BCL6-driven malignancies. Unlike other compounds, this compound does not induce polymerization or degradation of BCL6, allowing for more precise modulation of BCL6 activity .
特性
分子式 |
C24H27ClN6O6 |
|---|---|
分子量 |
531.0 g/mol |
IUPAC名 |
1-[5-chloro-4-[[8-methoxy-1-methyl-3-[2-(methylamino)-2-oxoethoxy]-2-oxoquinolin-6-yl]amino]pyrimidin-2-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C24H27ClN6O6/c1-26-19(32)12-37-18-9-14-8-15(10-17(36-3)20(14)30(2)22(18)33)28-21-16(25)11-27-24(29-21)31-6-4-13(5-7-31)23(34)35/h8-11,13H,4-7,12H2,1-3H3,(H,26,32)(H,34,35)(H,27,28,29) |
InChIキー |
LXPBRCCRBHPMBX-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)COC1=CC2=CC(=CC(=C2N(C1=O)C)OC)NC3=NC(=NC=C3Cl)N4CCC(CC4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




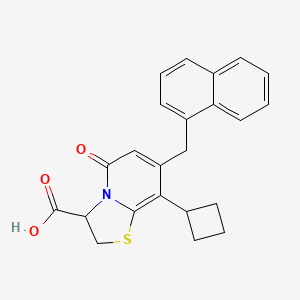
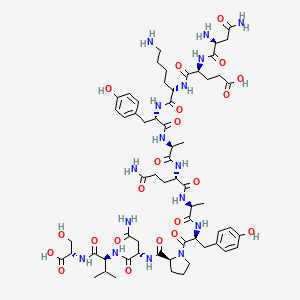
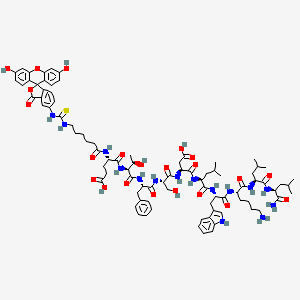
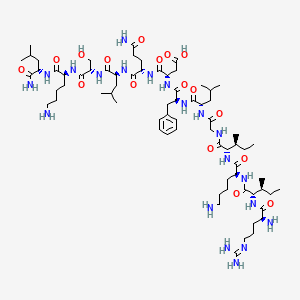

![[2-(3-methyl-2-oxoimidazolidin-1-yl)-4,6-bis(trifluoromethyl)phenyl] N-(4-fluorophenyl)-N-methylcarbamate](/img/structure/B12383193.png)
